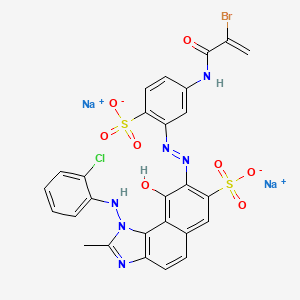
1-Bromo-4-(4-bromo-2-methylbutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(4-bromo-2-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromine atom and a 4-bromo-2-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene typically involves the bromination of 4-(4-bromo-2-methylbutyl)benzene. The reaction is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes.
Lithium-Bromide Exchange: The compound reacts with organolithium reagents such as n-butyllithium to form lithium intermediates.
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃ or Br₂/AlCl₃
Lithium-Bromide Exchange: n-Butyllithium or tert-Butyllithium at low temperatures (0°C)
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Major Products Formed:
Substitution: Formation of substituted benzene derivatives
Oxidation: Formation of alcohols or carboxylic acids
Reduction: Formation of alkanes
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(4-bromo-2-methylbutyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring act as electrophiles, facilitating the formation of intermediates that can undergo further chemical transformations. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-methylbenzene (p-Bromotoluene)
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-4-methoxybenzene (p-Bromoanisole)
- 1-(Bromomethyl)-4-methylbenzene (p-Xylyl bromide)
Comparison: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene is unique due to the presence of both a bromine atom and a 4-bromo-2-methylbutyl group on the benzene ring. This dual substitution imparts distinct chemical properties, making it more reactive in certain substitution and exchange reactions compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
67386-74-7 |
|---|---|
Molekularformel |
C11H14Br2 |
Molekulargewicht |
306.04 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromo-2-methylbutyl)benzene |
InChI |
InChI=1S/C11H14Br2/c1-9(6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
DPMUOVKWQCUHKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCBr)CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)












